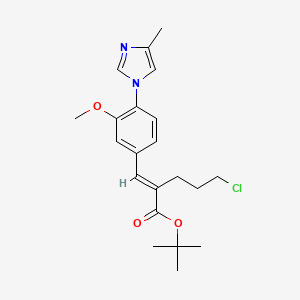
(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including a tert-butyl ester, a chloro substituent, a methoxy group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde with a suitable pentanoate precursor under basic conditions to form the benzylidene intermediate.
Esterification: The intermediate is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include hydrogenated imidazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)butanoate: Similar structure with a shorter carbon chain.
(E)-tert-butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)hexanoate: Similar structure with a longer carbon chain.
Properties
CAS No. |
1225232-42-7 |
|---|---|
Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
tert-butyl 5-chloro-2-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]pentanoate |
InChI |
InChI=1S/C21H27ClN2O3/c1-15-13-24(14-23-15)18-9-8-16(12-19(18)26-5)11-17(7-6-10-22)20(25)27-21(2,3)4/h8-9,11-14H,6-7,10H2,1-5H3 |
InChI Key |
JNFDBCRFDCPLDW-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C(CCCCl)C(=O)OC(C)(C)C)OC |
Synonyms |
(E)-tert-butyl 5-chloro-2-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)benzylidene)pentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















